molecular formula C12H17F2N3O B1412605 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline CAS No. 1817793-27-3

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

Cat. No. B1412605
CAS RN: 1817793-27-3
M. Wt: 257.28 g/mol
InChI Key: KNAXUMBCKMZXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, also known as DFMP, is a fluorinated aniline derivative that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, including those in organic synthesis, biochemistry, and pharmacology. DFMP has several advantages over other compounds due to its stability and low toxicity, making it an ideal compound for lab experiments.

Scientific Research Applications

Catalysis and Organic Synthesis

A study by Koten et al. (1998) discusses the use of ruthenium-complex catalysts for N-alkylation reactions of aromatic amines, which can be applied to the synthesis of arylpiperazines, a class of compounds to which 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline belongs. This represents a significant advancement in the synthesis of bioactive arylpiperazines, contributing to the development of novel pharmaceutical compounds (Koten, Abbenhuis, & Boersma, 1998).

Reactions with Carbonyl Compounds

Vanallan and Reynolds (1969) explored the reactions of 2,2-difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin, a compound structurally related to 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, with carbonyl compounds and aniline. Their work provides insights into the chemical behavior of similar compounds in the presence of anilines and carbonyl compounds (Vanallan & Reynolds, 1969).

Synthesis of Hypoxic-Cytotoxic Agents

Ortega et al. (2000) report on the synthesis of new 2-quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which include compounds with piperazine and aniline moieties, demonstrating potential in developing hypoxic-cytotoxic agents. This research indicates the importance of piperazine and aniline derivatives, like 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, in medicinal chemistry (Ortega et al., 2000).

Antimicrobial Activity

Yolal et al. (2012) investigated the synthesis of eperezolid-like molecules, including 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, and evaluated their antimicrobial activities. This research underscores the potential application of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline and related compounds in the development of new antimicrobial agents (Yolal et al., 2012).

Optimization for Inhibitors

Boschelli et al. (2001) optimized aniline derivatives for their potency as inhibitors of Src kinase activity. Their research provides a basis for using aniline derivatives, similar to 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, in the design of potent kinase inhibitors (Boschelli et al., 2001).

properties

IUPAC Name

2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O/c1-16-4-6-17(7-5-16)9-2-3-10(15)11(8-9)18-12(13)14/h2-3,8,12H,4-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAXUMBCKMZXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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